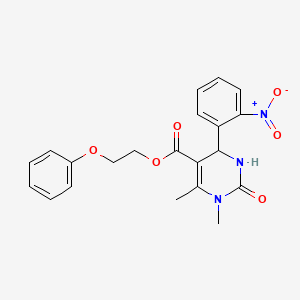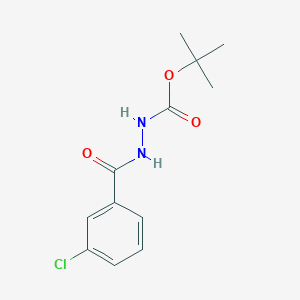![molecular formula C17H22N2S B5058731 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5058731.png)
1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine, also known as MeOPP, is a synthetic compound that belongs to the family of piperazine derivatives. MeOPP has been widely studied for its potential therapeutic applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been shown to act as a partial agonist at 5-HT1A and 5-HT2A receptors, which are known to play key roles in the regulation of mood and anxiety. 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has also been found to modulate the activity of dopamine receptors, particularly the D2 subtype, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been shown to exhibit various biochemical and physiological effects in animal models. In neuroscience, 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been found to increase the levels of serotonin and dopamine in the brain, which are known to play crucial roles in the regulation of mood, anxiety, and cognition. 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has also been shown to decrease the levels of glutamate, which is involved in the regulation of excitatory neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. Another advantage is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the central nervous system. However, one limitation is its potential toxicity and side effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine. One direction is the development of novel drugs based on the chemical structure and pharmacological profile of 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine, which could lead to the discovery of new therapeutic agents for the treatment of various disorders, such as depression, anxiety, and schizophrenia. Another direction is the investigation of the molecular mechanisms underlying the effects of 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine on neurotransmitter systems in the brain, which could provide insights into the pathophysiology of these disorders. Finally, the exploration of the potential applications of 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine in other scientific research fields, such as oncology and immunology, could lead to the discovery of new therapeutic targets and treatment strategies.
Méthodes De Synthèse
1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine can be synthesized through a multi-step process involving the reaction of 4-methylphenylhydrazine with 5-methyl-2-thienylacetaldehyde, followed by cyclization with ethylene glycol and subsequent reduction with sodium borohydride. The final product is obtained through purification and isolation techniques, such as chromatography and recrystallization.
Applications De Recherche Scientifique
1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been extensively studied for its potential therapeutic applications in various scientific research fields. In neuroscience, 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been shown to exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are known to play crucial roles in the regulation of mood, anxiety, and cognition. 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has also been found to modulate the activity of dopamine receptors, which are involved in the regulation of reward and motivation.
In pharmacology, 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been investigated for its potential use as a drug candidate for the treatment of various disorders, such as depression, anxiety, and schizophrenia. 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been shown to exhibit antidepressant and anxiolytic effects in animal models, as well as antipsychotic-like effects in schizophrenia models.
In medicinal chemistry, 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been studied for its potential use as a lead compound for the development of novel drugs with improved therapeutic profiles. 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been found to possess a unique chemical structure and pharmacological profile that could be exploited for the development of new drugs with enhanced efficacy and reduced side effects.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2S/c1-14-3-6-16(7-4-14)19-11-9-18(10-12-19)13-17-8-5-15(2)20-17/h3-8H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOSMTJKGKQXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5058652.png)

![4-[5-(3,4-dimethylphenoxy)pentyl]morpholine](/img/structure/B5058668.png)
![N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5058676.png)
![N,4-dimethyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5058685.png)

![2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol](/img/structure/B5058695.png)
![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5058699.png)

![6-(5-methyl-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5058711.png)

![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone]](/img/structure/B5058718.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B5058726.png)
![diethyl 2-[2,2,6-trimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5058738.png)